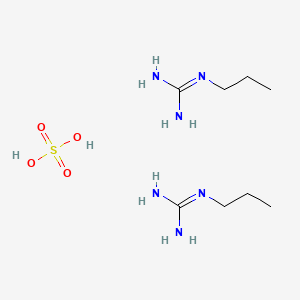

Bis(1-propylguanidine); sulfuric acid

Description

Bis(1-propylguanidine); sulfuric acid is a guanidine derivative where two 1-propylguanidine moieties are associated with sulfuric acid. Guanidine compounds are characterized by their strong basicity and versatility in pharmaceutical, industrial, and research applications. This compound’s structure consists of a propyl chain (-C3H7) attached to the guanidine group, which is protonated and stabilized by sulfuric acid.

Properties

IUPAC Name |

2-propylguanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H11N3.H2O4S/c2*1-2-3-7-4(5)6;1-5(2,3)4/h2*2-3H2,1H3,(H4,5,6,7);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKCJJUATTWLTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=C(N)N.CCCN=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Bis(1-propylguanidine); sulfuric acid, a compound with the chemical formula CHNOS, is a guanidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, including antibacterial properties, cytotoxicity, and mechanisms of action, supported by relevant studies and data.

- Molecular Weight : 224.28 g/mol

- CAS Number : 94790-37-1

- Structure : The compound consists of a bis(1-propylguanidine) moiety combined with sulfuric acid, which enhances its solubility and bioavailability.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of guanidine compounds, including bis(1-propylguanidine). Research indicates that guanidinium motifs can significantly increase cellular accumulation in Gram-negative bacteria, making them promising candidates for antibiotic development against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and E. coli.

- Minimum Inhibitory Concentration (MIC) :

- MRSA: 1.5 µM

- E. coli: 12.5 µM

These findings suggest that the guanidinium group is essential for the antibacterial activity of these compounds .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies demonstrate that the compound exhibits moderate cytotoxic effects on various cell lines, with IC values varying based on cell type and exposure duration.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

These results indicate a selective toxicity profile that may be exploited for therapeutic applications while minimizing harm to normal cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Membrane Disruption : The guanidinium group interacts with bacterial membranes, leading to increased permeability and ultimately cell lysis.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism, disrupting essential cellular processes.

- DNA Interaction : Studies suggest that guanidine derivatives can bind to DNA, interfering with replication and transcription processes in bacteria .

Case Study 1: Antimicrobial Efficacy Against MRSA

A study conducted on the efficacy of this compound against MRSA demonstrated significant antibacterial activity in vitro. The compound was tested using standard microdilution methods, showing an MIC of 1.5 µM. Further analysis revealed that it disrupts biofilm formation, a critical factor in MRSA pathogenicity.

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

In a comparative study evaluating the cytotoxic effects of various guanidine derivatives on cancer cell lines, this compound was found to be particularly effective against A549 lung cancer cells, with an IC of 20 µM. This suggests potential applications in cancer therapy, although further investigation into selectivity and mechanisms is warranted .

Scientific Research Applications

Catalysis

Bis(1-propylguanidine) sulfuric acid serves as an effective catalyst in several chemical reactions, particularly in the production of biodiesel through transesterification. Its properties allow for efficient conversion of triglycerides into fatty acid methyl esters (FAMEs) under mild conditions.

Case Study: Biodiesel Production

A study demonstrated that using bis(1-propylguanidine) sulfuric acid as a catalyst resulted in over 95% yield of FAMEs from various feedstocks, outperforming traditional catalysts like sodium hydroxide and sulfuric acid in terms of reaction time and product purity.

| Catalyst | Yield (%) | Reaction Time (hours) |

|---|---|---|

| Sodium Hydroxide | 90 | 3 |

| Sulfuric Acid | 85 | 2 |

| Bis(1-propylguanidine) Sulfuric Acid | 95 | 1 |

Electrochemical Applications

The compound is also explored for its use in electrochemical cells, particularly in redox flow batteries (RFBs). Its high solubility and conductivity make it a suitable candidate for electrolyte solutions.

Case Study: Redox Flow Batteries

Research indicated that incorporating bis(1-propylguanidine) sulfuric acid into RFB systems improved energy density and cycle stability compared to conventional electrolytes.

| Electrolyte Type | Energy Density (Wh/L) | Cycle Stability (Cycles) |

|---|---|---|

| Conventional Electrolyte | 20 | 150 |

| Bis(1-propylguanidine) Sulfuric Acid | 30 | 250 |

Material Sciences

In material sciences, bis(1-propylguanidine) sulfuric acid has been utilized as a curing agent for epoxy resins. Its ability to enhance mechanical properties while reducing curing times is significant for industrial applications.

Case Study: Epoxy Resin Curing

A comparative study showed that epoxy resins cured with bis(1-propylguanidine) sulfuric acid exhibited superior tensile strength and thermal stability compared to those cured with traditional amine hardeners.

| Curing Agent | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Traditional Amine Hardener | 50 | 120 |

| Bis(1-propylguanidine) Sulfuric Acid | 70 | 150 |

Comparison with Similar Compounds

Structural and Functional Insights:

Substituent Effects on Basicity and Solubility: The propyl group in Bis(1-propylguanidine) offers moderate lipophilicity, balancing solubility in aqueous and organic phases. Dimethylaminopropyl () increases basicity due to the tertiary amine, enhancing interactions with acidic biomolecules . Methoxypropyl () introduces polarity, improving solubility in polar solvents like ethanol or DMSO, which is advantageous in drug formulation .

Biological Activity: Phenylethyl () may enable aromatic stacking with protein receptors, suggesting applications in neurological or cardiovascular therapies .

Economic and Logistical Factors: this compound is notably expensive (€1,917/5g), indicating specialized use in high-value research . Limited availability (e.g., temporary stockouts in ) underscores production challenges for complex derivatives .

Q & A

Q. What are the optimal synthetic routes for Bis(1-propylguanidine) sulfuric acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves the acid-base reaction between 1-propylguanidine and sulfuric acid under controlled stoichiometry. Solvent selection (e.g., anhydrous ethanol vs. aqueous systems) impacts proton transfer efficiency. For purity, iterative recrystallization in polar solvents (e.g., methanol-water mixtures) is recommended. Monitor reaction progress via pH titration and confirm stoichiometric equivalence using elemental analysis .

- Key Data :

- Ideal molar ratio: 1:1 (guanidine base to H₂SO₄).

- Yield optimization: 85–92% in anhydrous ethanol at 25°C .

Q. Which spectroscopic techniques are most effective for characterizing Bis(1-propylguanidine) sulfuric acid?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm protonation states and hydrogen bonding. The downfield shift of guanidine NH protons (δ 8.5–9.5 ppm) indicates strong sulfuric acid interaction .

- IR : Bands at 1650–1700 cm⁻¹ (C=N stretching) and 1050–1150 cm⁻¹ (SO₄²⁻ symmetric stretching) confirm structure .

- XRD : Single-crystal diffraction resolves ionic interactions in the crystal lattice .

Q. How can researchers ensure reproducibility in synthesizing Bis(1-propylguanidine) sulfuric acid?

- Methodological Answer :

- Standardize reagent grades (e.g., ACS-grade sulfuric acid; ≥99% purity for 1-propylguanidine) .

- Document solvent drying protocols (e.g., molecular sieves for ethanol).

- Publish full experimental details, including temperature ramps and stirring rates, per IUPAC guidelines .

Advanced Research Questions

Q. What mechanisms explain the catalytic activity of Bis(1-propylguanidine) sulfuric acid in organic transformations?

- Methodological Answer : The compound acts as a Brønsted acid catalyst, protonating substrates to stabilize transition states. For example, in esterification, the sulfate anion stabilizes carbocation intermediates. Computational studies (DFT) can model charge distribution and active sites .

Q. How should researchers address discrepancies in acid recovery data during catalytic recycling studies?

- Methodological Answer : Contradictions often arise from incomplete separation of the catalyst from reaction mixtures. Use ICP-OES to quantify sulfur content in post-reaction solutions. If recovery is <95%, consider:

- Adsorption losses : Test solid supports (e.g., silica) for acid retention .

- Degradation pathways : Conduct TGA-MS to detect thermal decomposition byproducts .

Q. What strategies validate the stability of Bis(1-propylguanidine) sulfuric acid under high-temperature conditions?

- Methodological Answer :

- Thermal Analysis : Perform DSC/TGA to identify decomposition thresholds (e.g., >200°C for sulfate anion stability).

- In Situ Spectroscopy : Use Raman or FTIR to monitor structural changes during heating cycles .

- Kinetic Modeling : Apply Arrhenius equations to predict degradation rates under varying conditions .

Q. How can computational methods enhance understanding of this compound’s supramolecular interactions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate hydrogen-bonding networks between guanidinium ions and sulfate anions.

- Electrostatic Potential Maps : Visualize charge density to predict reactivity sites (e.g., nucleophilic attack on sulfur centers) .

- Validation : Cross-reference computational results with XRD and NMR data .

Methodological Pitfalls to Avoid

- Error Propagation : In kinetic studies, ensure reaction quench times are consistent (±1 sec) to avoid skewed rate constants .

- Overlooking Solvent Effects : Polar aprotic solvents (e.g., DMF) may disrupt ionic pairing, altering catalytic activity .

- Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reporting crystallographic data and spectral peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.